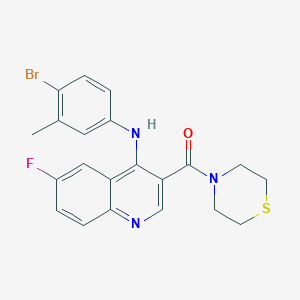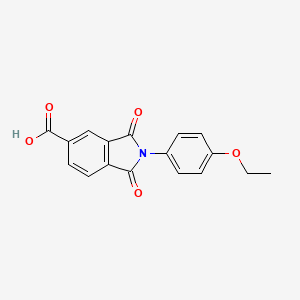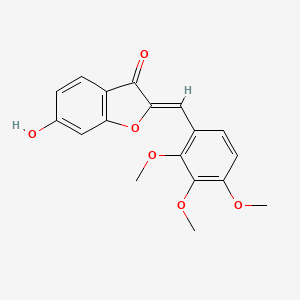![molecular formula C25H23N3O3 B2513131 (E)-N'-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide CAS No. 845649-71-0](/img/structure/B2513131.png)
(E)-N'-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzo[h]chromen, which is a type of flavonoid . Flavonoids are a class of plant and fungus secondary metabolites. They are known for their antioxidant activity, which is due to their ability to reduce free radical formation and to scavenge free radicals .
Molecular Structure Analysis
The compound contains a benzo[h]chromen moiety, which is a tricyclic structure consisting of two benzene rings fused to a heterocyclic pyran ring . It also has a cyano group (-CN), a dimethoxyphenyl group (two methoxy groups attached to a phenyl ring), and a dimethylamidamide group (a carboxamide group with two methyl groups attached to the nitrogen).Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the cyano group might undergo hydrolysis to form a carboxylic acid, or it might participate in nucleophilic substitution reactions. The benzo[h]chromen moiety might undergo electrophilic aromatic substitution reactions .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of (E)-N’-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide:
Dye-Sensitized Solar Cells (DSSCs)
This compound, with its unique chromophore structure, has been explored as a photosensitizer in dye-sensitized solar cells (DSSCs). The presence of cyano and dimethoxyphenyl groups enhances its light absorption properties, making it an efficient candidate for converting solar energy into electrical energy. Studies have shown that such compounds can achieve significant conversion efficiencies under full sunlight irradiation .
Fluorescent Probes for Biological Imaging
Due to its strong fluorescence, this compound can be used as a fluorescent probe in biological imaging. The chromophore’s ability to emit light upon excitation allows it to be used in tracking and imaging biological processes at the cellular level. This application is particularly useful in medical diagnostics and research, where precise imaging is crucial .
Molecular Electronics
The compound’s electronic properties make it suitable for use in molecular electronics. It can be used to develop molecular switches, transistors, and other electronic components at the nanoscale. This application is part of the broader field of nanotechnology, which aims to create smaller and more efficient electronic devices.
Springer RSC Publishing RSC Publishing : Springer : RSC Publishing : RSC Publishing : Springer : RSC Publishing
Orientations Futures
Propriétés
IUPAC Name |
N'-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-28(2)15-27-25-20(14-26)23(17-10-12-21(29-3)22(13-17)30-4)19-11-9-16-7-5-6-8-18(16)24(19)31-25/h5-13,15,23H,1-4H3/b27-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCMZTXKUWVORF-JFLMPSFJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C(C2=C(O1)C3=CC=CC=C3C=C2)C4=CC(=C(C=C4)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=C(C(C2=C(O1)C3=CC=CC=C3C=C2)C4=CC(=C(C=C4)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2513050.png)

![6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime](/img/structure/B2513053.png)



![1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one](/img/structure/B2513060.png)

![1-[4-(1-Adamantyl)phenoxy]-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride](/img/structure/B2513062.png)




![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-fluorobenzamide](/img/structure/B2513071.png)